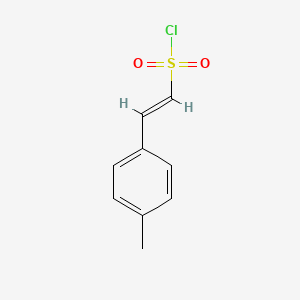

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

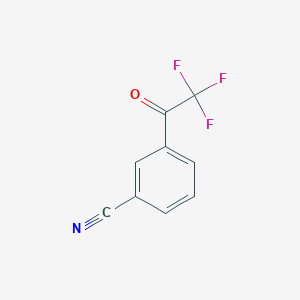

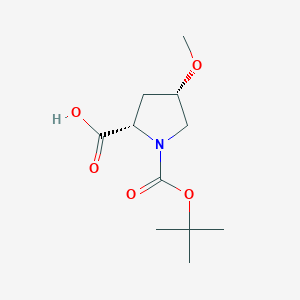

“(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” weren’t detailed in the search results. The molecular weight is 216.68 g/mol , but other properties like melting point, boiling point, solubility, and stability weren’t provided.Aplicaciones Científicas De Investigación

DFT Studies and Electrophilic Addition Reactions

- The electrophilic addition reactions of sulfonyl chlorides, like methylsulfenyl chloride, to functionalized ethenes, including (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, have been explored using Density Functional Theory (DFT). These studies help in understanding the regioselectivity and stereochemistry of these reactions, which are essential for synthesizing various organic compounds (Vektarienė, Vektaris, & Rankin, 2007).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can be involved in the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in creating complex organic structures, including dendritic molecules. These molecules find applications in various fields, including material science, catalysis, and pharmaceuticals (Percec et al., 2001).

Synthesis of Novel Organic Compounds

- Novel organic compounds with specific functional groups can be synthesized using (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride as a starting material or intermediate. These compounds can have potential applications in medicinal chemistry and material science (Chhakra et al., 2019).

Photoredox-catalyzed Cascade Annulation

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can participate in photoredox-catalyzed cascade annulation reactions. These reactions are crucial for synthesizing heterocyclic compounds like benzothiophenes and benzoselenophenes, which have applications in creating pharmaceuticals and agrochemicals (Yan et al., 2018).

Synthesis of Xanthene Derivatives

- It can be used in the synthesis of xanthene derivatives under solvent-free conditions, facilitated by ionic liquids. These derivatives are significant in pharmaceuticals due to their biological activities (Piralghar et al., 2020).

Protective Groups in Organic Synthesis

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride derivatives serve as protective groups for NH groups in the synthesis of various organic compounds, providing stability during the reaction processes and ensuring the selectivity of reactions (Petit et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-(4-methylphenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCTZARTQWKLE-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)